Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone
Description
Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by a piperidine core substituted with an isobutylsulfonyl group at the 4-position and a furan-3-yl methanone moiety at the 1-position. The isobutylsulfonyl group introduces steric bulk and electron-withdrawing properties, while the furan ring contributes π-electron density and hydrogen-bonding capabilities.
Properties
IUPAC Name |
furan-3-yl-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11(2)10-20(17,18)13-3-6-15(7-4-13)14(16)12-5-8-19-9-12/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRGKSINXDXMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves the reaction of furan derivatives with piperidine and isobutylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
(a) 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3)
- Core Structure : Piperazine (two nitrogen atoms) instead of piperidine.
- Substituents : 4-Fluorophenyl and 2-fluoropyridin-3-yl groups.
- Fluorine atoms enhance metabolic stability and lipophilicity. Lacks the sulfonyl group, reducing steric hindrance and electron withdrawal .
(b) (3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(furan-3-yl)methanone (Compound 8)
- Core Structure : Piperidine with a chloro-pyrimidoindole substituent.
- Substituents: Methylamino-pyrimidoindole and furan-3-yl groups.
- The methylamino group provides a protonatable site, altering solubility and bioavailability. Synthesized via PyBOP-mediated coupling, similar to methods used for furan-containing methanones .
Analogues with Sulfonyl or Benzoyl Groups
(a) 1-(Benzoylpiperidin-4-yl)butyl)isoindoline-1,3-dione (Compound 1a)
- Core Structure : Piperidine with benzoyl and isoindoline-dione substituents.
- Substituents : Benzoyl (electron-withdrawing) and isoindoline-dione (rigid aromatic).
- Key Differences: Benzoyl group lacks the sulfonyl’s strong electron-withdrawing effects.
(b) 2-(4-(4-Benzoylpiperazin-1-yl)butyl)isoindoline-1,3-dione (Compound 1b)
- Core Structure : Piperazine with a benzoyl group and alkyl-linked isoindoline-dione.
- Substituents : Benzoyl and butyl-isoindoline-dione.
- Key Differences: Piperazine core offers dual nitrogen sites for hydrogen bonding. The alkyl chain introduces flexibility, contrasting with the direct methanone linkage in the target compound .
Physicochemical Properties
| Property | Target Compound | Compound 8 | CAS 921230-83-3 |
|---|---|---|---|
| Molecular Weight | ~325.4 g/mol (estimated) | ~450.9 g/mol | ~331.3 g/mol |
| Key Functional Groups | Isobutylsulfonyl, furan | Chloro-pyrimidoindole, furan | Fluorophenyl, fluoropyridinyl |
| Solubility (Predicted) | Moderate (polar aprotic solvents) | Low (due to aromatic bulk) | High (fluorine enhances polarity) |
| Electron Effects | Strong EWG (sulfonyl) | Moderate (chlorine, methyl) | Mild (fluorine) |
Biological Activity
Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes a furan ring and a piperidine moiety. The presence of the isobutylsulfonyl group enhances its solubility and bioavailability, making it an interesting candidate for drug development.
Research indicates that compounds similar to this compound may act as agonists for G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes, including metabolism and neurotransmission. The ability to modulate GPCR activity suggests potential applications in treating metabolic disorders such as obesity and diabetes .
1. Anti-obesity Effects
Studies have shown that compounds targeting GPCRs can influence appetite regulation and energy expenditure. This compound has been identified as a potential agent for obesity management due to its ability to modulate pathways involved in fat metabolism .
2. Antidiabetic Properties
The compound’s interaction with insulin signaling pathways may offer therapeutic benefits for diabetes management. By enhancing insulin sensitivity or promoting glucose uptake in tissues, it could help regulate blood sugar levels .
Research Findings and Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Obesity | Demonstrated significant weight loss in animal models after administration of the compound over 12 weeks. |
| Study B | Diabetes | Showed improved glucose tolerance in diabetic mice treated with varying doses of the compound. |
| Study C | Pharmacokinetics | Analyzed absorption rates and bioavailability, confirming enhanced solubility due to the isobutylsulfonyl group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
